5-Bromopyridine-2-sulfonyl chloride, HCl

Organic Synthesis Medicinal Chemistry Reagent Stability

Generic substitution of pyridine sulfonyl chlorides risks regioisomer mismatch, halogen-dependent cross-coupling inefficiency, and salt-form instability. 5-Bromopyridine-2-sulfonyl chloride HCl (CAS 1150561-80-0) solves these challenges: - Orthogonal reactivity: Sulfonyl chloride for sulfonamide/sulfonate formation; C5-bromo handle enables robust Suzuki-Miyaura/Buchwald-Hartwig coupling. - Hydrochloride salt ensures ambient storage stability, eliminating cold-chain logistics and reducing batch variability. - Proven scaffold: Delivers sub-nanomolar kinase inhibitors (e.g., ITK) in focused library synthesis.

Molecular Formula C5H4BrCl2NO2S
Molecular Weight 292.97 g/mol
CAS No. 1150561-80-0
Cat. No. B1522702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyridine-2-sulfonyl chloride, HCl
CAS1150561-80-0
Molecular FormulaC5H4BrCl2NO2S
Molecular Weight292.97 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)S(=O)(=O)Cl.Cl
InChIInChI=1S/C5H3BrClNO2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H;1H
InChIKeyGWQQTDYYBXDGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromopyridine-2-sulfonyl chloride, HCl (CAS 1150561-80-0): A Dual-Reactive Heteroaromatic Sulfonyl Chloride Building Block for Precision Synthesis


5-Bromopyridine-2-sulfonyl chloride, HCl (CAS 1150561-80-0) is a heteroaromatic sulfonyl chloride supplied as a hydrochloride salt. This compound features a pyridine ring substituted with a bromine atom at the 5-position and a sulfonyl chloride group at the 2-position [1]. Its core utility lies in its dual electrophilic reactivity: the sulfonyl chloride moiety enables facile sulfonamide and sulfonate ester formation, while the aromatic bromine provides a robust handle for downstream palladium-catalyzed cross-coupling reactions [2]. As a hydrochloride salt (C5H4BrCl2NO2S, MW ~292.97 g/mol), it offers distinct handling and solubility properties compared to its neutral free-base counterpart, 5-Bromopyridine-2-sulfonyl chloride (CAS 874959-68-9) [1]. It is typically offered with a purity specification of 95% or greater and is employed as a key intermediate in the synthesis of pharmaceutical candidates, particularly in the development of sulfonylpyridine-based inhibitors [2].

Why Substituting 5-Bromopyridine-2-sulfonyl chloride, HCl with Other Pyridine Sulfonyl Chlorides Risks Project Failure


Generic substitution within the pyridine sulfonyl chloride class is a high-risk procurement strategy that can derail synthetic programs due to three critical variables. First, the specific substitution pattern (5-bromo-2-sulfonyl) dictates the molecule's geometry and electronic profile, which is essential for target binding; shifting the bromine or sulfonyl group to a different position (e.g., 4-bromo-2-sulfonyl or 3-bromo-2-sulfonyl) produces a regioisomer with different steric and electronic properties [1]. Second, the choice between the neutral free base (CAS 874959-68-9) and the hydrochloride salt (CAS 1150561-80-0) impacts solubility, handling, and stability, affecting reaction yield and reproducibility . Third, the identity of the halogen (bromo vs. chloro or iodo) is a key determinant of cross-coupling reactivity, where even a seemingly minor change can alter catalytic cycle efficiency and necessitate complete reaction re-optimization [1]. The following evidence demonstrates precisely where this specific reagent provides measurable, differentiated value.

Quantitative Evidence Guide: Verifiable Differentiation of 5-Bromopyridine-2-sulfonyl chloride, HCl for Informed Procurement


Form-Specific Differentiation: Hydrochloride Salt Offers Enhanced Handling and Stability Over the Free Base

The procurement choice between the hydrochloride salt (CAS 1150561-80-0) and the neutral free base (CAS 874959-68-9) is non-trivial and impacts experimental workflow. The hydrochloride salt is specifically formulated to improve solubility in polar solvents and can enhance stability during storage, while the free base is a moisture-sensitive solid. Vendor specifications consistently indicate that the free base requires storage under inert atmosphere at -20°C , whereas the hydrochloride salt is recommended for long-term storage in a cool, dry place without the same stringent inert atmosphere requirement . This form-based difference in handling can significantly impact reproducibility in scale-up and parallel synthesis applications where consistent reagent quality is paramount.

Organic Synthesis Medicinal Chemistry Reagent Stability

Positional Isomerism: 5-Bromo-2-sulfonyl Pattern is a Privileged Scaffold for Kinase Inhibitor Development

The 5-bromo-2-sulfonylpyridine motif is a validated and privileged scaffold in the design of kinase inhibitors. A peer-reviewed study on sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK) demonstrated that a compound containing this exact 5-bromo-2-sulfonylpyridine core achieved sub-nanomolar affinity against ITK [1]. This represents a >1000-fold improvement in potency compared to earlier lead compounds lacking this specific substitution pattern. Furthermore, the study highlighted that this specific regioisomer contributed to high selectivity over the related Lck kinase, a property that would not be maintained with a different positional isomer (e.g., 4-bromo-2-sulfonyl or 3-bromo-2-sulfonyl) [1].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Synthetic Utility: Dual Orthogonal Reactivity of Sulfonyl Chloride and Aryl Bromide in Consecutive Reactions

The synthetic value of 5-Bromopyridine-2-sulfonyl chloride, HCl lies in its two orthogonal reactive handles. The sulfonyl chloride reacts readily with amines to form sulfonamides. For example, a direct reaction with ammonium hydroxide yields the corresponding 5-bromopyridine-2-sulfonamide . Crucially, the bromine substituent remains intact during this sulfonylation. This preserved aryl bromide can then be used in a subsequent palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce a new aryl or heteroaryl group [1]. This is a significant advantage over using a 5-chloro-2-sulfonyl chloride analog, as aryl bromides are significantly more reactive than aryl chlorides in many cross-coupling manifolds, leading to higher yields and milder reaction conditions [2].

Organic Synthesis Palladium Catalysis Diversity-Oriented Synthesis

Optimal Application Scenarios for 5-Bromopyridine-2-sulfonyl chloride, HCl Based on Evidence


Precision Synthesis of Sulfonylpyridine-Based Kinase Inhibitors

Use 5-Bromopyridine-2-sulfonyl chloride, HCl as a strategic building block for generating focused libraries of sulfonylpyridine-based kinase inhibitors. The demonstrated ability of this scaffold to confer sub-nanomolar potency and high selectivity for targets like ITK makes it a high-value intermediate in oncology and immunology drug discovery programs . The hydrochloride salt form is preferred for its ease of handling and consistent reactivity in parallel synthesis setups [1].

Convergent and Diversity-Oriented Synthesis via Sequential Orthogonal Transformations

Employ this reagent in synthetic sequences that require a two-step diversification strategy. First, utilize the sulfonyl chloride to install a sulfonamide or sulfonate ester diversity element. Second, leverage the robust C5-bromine atom for a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce a second, structurally diverse fragment . This orthogonal approach is superior to using a chloro- analog due to the significantly higher and more reliable reactivity of aryl bromides in cross-coupling, leading to faster cycle times and higher purity of final products [1].

Process Development and Scale-Up Where Reagent Stability is Critical

Select the hydrochloride salt form (CAS 1150561-80-0) over the neutral free base (CAS 874959-68-9) for process chemistry and scale-up activities. The less stringent storage requirements (cool, dry place vs. -20°C under inert gas) and the avoidance of moisture-sensitive shipping and handling procedures reduce logistical complexity and the risk of batch-to-batch variability due to partial degradation of the sulfonyl chloride . This form-based differentiation can directly improve process robustness and cost-of-goods in larger-scale synthesis.

Technical Documentation Hub

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